molecular formula C19H18ClN3O B12574055 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine CAS No. 642084-75-1

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine

Cat. No.: B12574055
CAS No.: 642084-75-1
M. Wt: 339.8 g/mol
InChI Key: DMYUPULAEBCULL-UHFFFAOYSA-N
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Description

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and a benzyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitutions. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the amino and chlorophenyl groups can be done using nucleophilic substitution reactions.

    Benzylation: The benzyl group can be introduced using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2′-chloro-5-nitrobenzophenone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone

Uniqueness

5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for specialized research applications.

Properties

CAS No.

642084-75-1

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

5-[(5-amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine

InChI

InChI=1S/C19H18ClN3O/c20-18-8-6-16(21)10-15(18)13-24-17-7-9-19(23-12-17)22-11-14-4-2-1-3-5-14/h1-10,12H,11,13,21H2,(H,22,23)

InChI Key

DMYUPULAEBCULL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)OCC3=C(C=CC(=C3)N)Cl

Origin of Product

United States

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